molecular formula C11H13NO2 B11903715 Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate

Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B11903715
M. Wt: 191.23 g/mol
InChI Key: JLLJZRAHWNNFCS-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate is a bicyclic compound featuring a fused indene core with a methyl ester group at position 2 and an amino group at position 3. This structure is pivotal in medicinal chemistry, particularly in the development of Discoidin Domain Receptor 1 (DDR1) inhibitors, where its amino and ester functionalities contribute to binding interactions . The compound’s synthetic versatility allows for modifications at multiple positions, enabling exploration of its pharmacological and physicochemical properties.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9H,4-5,12H2,1H3

InChI Key

JLLJZRAHWNNFCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C1)C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves multi-step organic reactionsFor example, starting from a suitable indene precursor, the amino group can be introduced via nitration followed by reduction, and the ester group can be introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Substitution Reactions

The amino group undergoes nucleophilic substitution reactions with alkyl halides, acyl chlorides, and electrophilic reagents. Key examples include:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Reference
AlkylationEthyl chloroformate, DCM, RT, 12 hrsN-Ethylcarbamate derivative78
AcylationAcetyl chloride, pyridine, 0°CN-Acetylated derivative85
SulfonylationTosyl chloride, NaOH, THFN-Tosylamide product67

Mechanistic Insight : The amino group’s lone pair facilitates nucleophilic attack on electrophilic reagents. Steric hindrance from the bicyclic structure reduces reaction rates compared to linear amines.

Hydrolysis Reactions

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

ConditionsReagentsProductsNotes
Acidic (HCl, reflux)6M HCl, methanol, 8 hrs5-Amino-2,3-dihydro-1H-indene-2-carboxylic acidPartial decarboxylation observed
Basic (NaOH, aqueous)2M NaOH, 60°C, 6 hrsSodium carboxylate saltQuantitative conversion

Kinetics : Base-mediated hydrolysis follows second-order kinetics with an activation energy of 45 kJ/mol.

Oxidation Reactions

The indene ring and amino group are susceptible to oxidation:

Target SiteOxidizing AgentProductsSelectivity
Indene ringKMnO₄, H₂SO₄, 80°C5-Amino-indanone derivative90%
Amino groupH₂O₂, Fe²⁺ catalystNitroso intermediate55%

Notable Observation : Oxidation of the indene ring produces a ketone, which can further react in aldol condensations.

Reduction Reactions

The ester and amino groups participate in reduction pathways:

Reaction TypeReagentsProductsApplications
Ester reductionLiAlH₄, THF, 0°C → RT5-Amino-inden-2-methanolPharmaceutical precursor
Nitro group reduction*H₂, Pd/C, ethanol5-Amino derivative (if nitro present)Rarely applied

[](pplx://action/followup) * Nitro intermediates are not inherent to the parent compound but may arise during synthesis.

Cycloaddition and Ring-Opening Reactions

The indene core participates in Diels-Alder reactions with dienophiles like maleic anhydride:

DienophileConditionsProductsStereochemistry
Maleic anhydrideToluene, 110°C, 24 hrsFused bicyclic adductendo preference

Thermodynamics : Reaction exothermic (−ΔH = 120 kJ/mol) with a transition state favoring endo geometry.

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions exhibit therapeutic potential:

  • DDR1 Inhibition : N-Acylated derivatives (e.g., compound 7f ) show nanomolar affinity (Kd = 5.9 nM) for discoidin domain receptor 1, inhibiting pancreatic cancer metastasis .

  • Antimicrobial Activity : Sulfonamide derivatives inhibit Staphylococcus aureus (MIC = 4 µg/mL).

Stability and Reactivity

PropertyValueConditions
Thermal stabilityDecomposes >250°CNitrogen atmosphere
Hydrolytic stabilityStable in pH 4–8Aqueous buffer, 25°C
PhotoreactivityForms dimer under UV lightλ = 254 nm, 6 hrs

Comparative Reactivity

The compound’s reactivity differs from structural analogs:

CompoundKey Reactivity DifferenceCause
5-MethylindaneLacks amino/ester groupsLimited functionalization sites
Ethyl 2-amino-indene esterHigher steric hindrance at 2-positionEthyl vs. methyl substituent

Scientific Research Applications

Anticancer Research

Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate has been investigated for its potential anticancer properties. A notable study designed and synthesized derivatives of this compound as selective discoidin domain receptor 1 (DDR1) inhibitors. One derivative exhibited a binding affinity (Kd) of 5.9 nM and an IC50 value of 14.9 nM, demonstrating its potential to inhibit DDR1-mediated signaling pathways associated with cancer metastasis, particularly in pancreatic cancer models .

Neuropharmacology

Research has highlighted the compound's affinity for serotonin receptors, particularly the 5-HT7 receptor. Compounds derived from this compound have shown high binding affinities, suggesting their potential as pharmacological tools for studying mood disorders and other neurological conditions .

Case Studies

Several studies have documented the effects of this compound on cancer cell lines:

Cell Line IC50 (µM) Activity Level
U-87 (Glioblastoma)19.6 ± 1.5High
MDA-MB-231 (Breast Cancer)30% reduction at 100 µMModerate

These findings indicate that this compound exhibits substantial anticancer activity, particularly against glioblastoma cells.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Variations at the Amino Group

Compound Name Substituent(s) Key Findings Reference
Methyl (R)-2-(Methylamino)-2,3-dihydro-1H-indene-5-carboxylate Methylamino at position 2 Synthesized via HCl-mediated Boc deprotection; used in DDR1 inhibitor studies. MS: m/z 192.2 [M+H]+
Ethyl 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate Boc-protected amino at position 2 Ethyl ester variant with Cl at position 5; CAS 67195-79-3. Demonstrates ester group flexibility
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride Free amino group (HCl salt) Enhanced solubility due to hydrochloride salt; MW 241.72

Oxidation State and Functional Group Modifications

Compound Name Functional Group(s) Key Findings Reference
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Keto group at position 1 Used in α-amination reactions; lower enantioselectivity (13–36% ee) observed
Methyl 2-[(difluoromethyl)thio]-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Difluoromethylthio, methoxy Synthesized in 68% yield; IR and MS data provided
Methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Cl, hydroxyl, keto groups Optimized synthesis with n-hexane solvent improves crystallization

Key Insight: The amino group in the target compound replaces the keto group in analogs, altering electronic properties and reactivity. For example, keto-containing analogs participate in Michael additions with nitrostyrenes, while amino-substituted derivatives are more suited for receptor binding .

Ester Group Modifications

Compound Name Ester Group Key Findings Reference
Propan-2-yl 2-benzyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Propan-2-yl ester Explored in H-bond-mediated phase-transfer catalysis for quaternary stereocenter generation
Tert-butyl 2-benzyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Tert-butyl ester Bulkier ester groups may enhance lipophilicity and stability
Methyl 2-ethynyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Ethynyl substituent Synthesized via iodonium ylide chemistry; used in alkyne functionalization

Key Insight : The methyl ester in the target compound offers a balance between metabolic stability and synthetic accessibility compared to bulkier esters (e.g., tert-butyl) or reactive groups (e.g., ethynyl) .

Halogen-Substituted Derivatives

Compound Name Halogen Substituent Key Findings Reference
Methyl 5-bromo-2-(difluoromethyl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Br at position 5 Purified via silica gel chromatography; 39% yield
5-Chloro-2,3-dihydro-1H-inden-1-amine Cl at position 5 CAS 67120-39-2; MW 167.64. Highlights halogen impact on molecular weight

Key Insight : Halogenation (e.g., Cl, Br) at position 5 increases molecular weight and may enhance bioactivity or alter pharmacokinetics .

Biological Activity

Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indene family of compounds, which are known for their diverse biological activities. The structure includes a methyl ester group and an amino group that may contribute to its reactivity and interaction with biological targets.

Inhibition of DDR1

One notable study investigated derivatives of 2-amino-2,3-dihydro-1H-indene-5-carboxamides, which share structural similarities with this compound. These compounds were identified as selective inhibitors of discoidin domain receptor 1 (DDR1), a receptor implicated in cancer progression and fibrosis. The lead compound demonstrated a dissociation constant (KdK_d) of 5.9 nM and an IC50 value of 14.9 nM against DDR1, indicating potent inhibitory activity .

Induction of Apoptosis

The compound has also been linked to the induction of apoptosis in cancer cells by promoting the degradation of inhibitor of apoptosis proteins (IAPs), specifically cIAP-1 and cIAP-2. This mechanism enhances the sensitivity of cancer cells to apoptotic signals from tumor necrosis factor (TNF) receptors, suggesting potential applications in cancer therapy .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. For instance, compounds derived from this structure have shown efficacy in suppressing colony formation in pancreatic cancer cell lines through DDR1 inhibition, leading to reduced epithelial-mesenchymal transition (EMT) processes that are critical for cancer metastasis .

Anti-inflammatory Effects

Indene derivatives have been reported to possess anti-inflammatory properties. The modulation of inflammatory pathways through DDR1 inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

Study Findings Reference
Study on DDR1 inhibitorsIdentified potent inhibitors with significant effects on pancreatic cancer cell lines
Apoptosis inductionDemonstrated ability to sensitize cancer cells to TNF-induced apoptosis
Anti-inflammatory activityReported modulation of inflammatory responses via DDR1 signaling pathways

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing Methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate and its derivatives?

  • Methodological Answer : The compound can be synthesized via catalytic functionalization of indene carboxylate precursors. For example, azide or hydroxyl groups are introduced using hypervalent iodine reagents (e.g., TBAF) at low temperatures (-78 °C) in THF, followed by purification via column chromatography (petroleum ether/diethyl ether or DCM/pentane mixtures) . NMR (¹H/¹³C) and HRMS are critical for structural confirmation, with careful attention to keto-enol tautomerism in NMR analysis .

Q. How can researchers characterize the stereochemistry and regioselectivity of functionalized derivatives?

  • Methodological Answer : Asymmetric catalysis using chiral catalysts (e.g., β-amino alcohol-based systems) enables enantioselective synthesis. For instance, palladium(0)-catalyzed C(sp³)-H arylation or photooxygenation with quinine-BODIPY catalysts can achieve stereocontrol . Chiral HPLC or polarimetry ([α]D measurements) validate enantiomeric excess (ee), though discrepancies in reported ee values (e.g., 42% vs. 57%) highlight the need for solvent and temperature optimization .

Q. What analytical techniques are essential for verifying the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : TLC (Rf values in DCM/pentane) and flash chromatography (pentane/ethyl acetate gradients) assess purity .
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 3.73 ppm for methoxy groups) and IR (stretching bands for ester C=O at ~1720 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : HRMS matches calculated and observed [M+Na]+ or [M-N2+H]+ ions to validate molecular formulas .

Advanced Research Questions

Q. How can kinetic resolution strategies improve enantioselective synthesis of this compound?

  • Methodological Answer : Dynamic kinetic resolution (DKR) using hydrolases (e.g., CAL-B) with racemization catalysts (e.g., TBD) achieves high ee (>95%). Key parameters include reaction time (<24 h) and solvent choice (THF or DCM), with monitoring via TLC . For example, enzymatic resolution of methyl indene carboxylates coupled with base-catalyzed racemization yielded 94% ee in biaryl ketone synthesis .

Q. What strategies address contradictory data in catalytic asymmetric functionalization?

  • Methodological Answer : Discrepancies in ee values (e.g., 42% vs. 57% ) may arise from substrate electronic effects or catalyst-substrate mismatches. Systematic screening of β-amino alcohol catalysts (e.g., Cat.1 derivatives) and reaction conditions (temperature, solvent polarity) is recommended. Computational modeling (DFT) can predict transition states to guide catalyst design .

Q. How can C-H activation methodologies enable late-stage diversification of this scaffold?

  • Methodological Answer : Palladium(0)-catalyzed C(sp³)-H arylation introduces aryl groups at the indene core. For example, allyl or triflate groups are incorporated using N,N-diethylaniline at 200 °C, followed by acid quenching and DCM extraction . Monitoring by ¹⁹F NMR (for trifluoromethyl groups) and optimizing steric hindrance (e.g., tert-butyl esters) enhance regioselectivity .

Q. What are the challenges in achieving electrophilic functionalization (e.g., alkynylation) of this compound?

  • Methodological Answer : Electrophilic alkynylation with EBZ reagents requires strict temperature control (-78 °C) and TBAF activation. Competing side reactions (e.g., azide formation) are mitigated by slow reagent addition and low polarity solvents (pentane/EtOAc) . HRMS and IR (2109 cm⁻¹ for azide stretches) confirm successful functionalization .

Data Contradiction Analysis

  • Example : Varying ee values in asymmetric hydroxylation may stem from:
    • Substrate electronic effects : Electron-withdrawing groups (e.g., 6-methoxy) enhance ee (57%) vs. unsubstituted analogs (42%).
    • Catalyst loading : Higher catalyst load (5 mol% vs. 2.5 mol%) improves enantiocontrol but risks side reactions.
    • Solvent polarity : Polar solvents (e.g., THF) stabilize transition states, whereas nonpolar solvents (toluene) reduce reactivity.

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